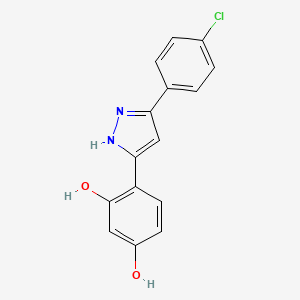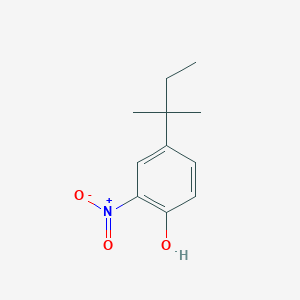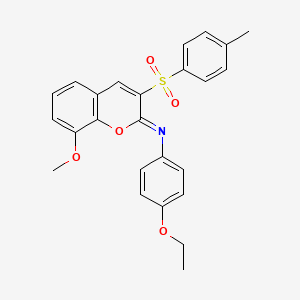
(2,2-Difluorocyclohexyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related cyclic amines typically involves complex reactions, including rearrangements and deaminative processes. For instance, the base-promoted rearrangement of N,N-Dichlorocyclohexylamine to 2-aminocyclohexanone hydrochloride demonstrates the intricate steps involved in manipulating cyclohexylamine structures (Nakai, Furukawa, & Ōae, 1969). Although the direct synthesis of (2,2-Difluorocyclohexyl)methanamine hydrochloride isn't explicitly detailed, analogous procedures indicate a multistep synthetic route involving halogenation, amination, and fluorination steps.
Molecular Structure Analysis
The molecular structure of cyclic amines, such as (2,2-Difluorocyclohexyl)methanamine hydrochloride, involves a cyclohexyl backbone with amine functionalities. These structures often exhibit significant conformational stability and stereochemistry due to the cyclohexane ring's inherent preferences for chair conformations. Studies like the synthesis of tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine highlight the importance of stereochemistry in cyclic amine derivatives (Bucci et al., 2018).
Chemical Reactions and Properties
Cyclic amines undergo various chemical reactions, including cycloadditions, substitutions, and rearrangements. For example, polyfluoro-1,2-epoxy-alkanes and cycloalkanes preparation indicates the reactivity of cyclic structures towards epoxidation and further transformation (Coe, Mott, & Tatlow, 1982). These reactions are fundamental in modifying the chemical and physical properties of the molecule for specific applications.
Wissenschaftliche Forschungsanwendungen
Chromatography and Complexation : The hydrochloride salts of certain related compounds can be isolated directly from crude amine mixtures through acidification and cation-exchange chromatography. This method is particularly efficient compared to traditional extraction and distillation methods (Geue & Searle, 1983).
Catalysis in Chemical Synthesis : Ruthenium(II) complexes containing similar methanamine structures have been shown to be effective catalysts in transfer hydrogenation reactions, demonstrating high conversions and turnover frequencies (Karabuğa et al., 2015).
Organic Synthesis : N-substituted derivatives of similar cyclohexylmethanamines have been synthesized, which are noted for their broad spectrum of biological activity (Aghekyan et al., 2013).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes with compounds structurally related to (2,2-Difluorocyclohexyl)methanamine hydrochloride have been used in cellular imaging and shown significant photocytotoxicity in red light, indicating potential applications in medical diagnostics and therapy (Basu et al., 2014).
Asymmetric Synthesis : Rhodium-catalyzed asymmetric arylation of N-sulfonyl indolylimines using compounds related to (2,2-Difluorocyclohexyl)methanamine hydrochloride has been developed, providing access to highly optically active α-aryl 3-indolyl-methanamines (Yang & Xu, 2010).
Metal Complexes in Catalysis : Diiron(III) complexes with tridentate 3N ligands similar to (2,2-Difluorocyclohexyl)methanamine have been used as models for methane monooxygenases in catalyzing selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Polymer Science : Zinc(II) complexes bearing camphor-based iminopyridines, which include structures similar to (2,2-Difluorocyclohexyl)methanamine, have been synthesized and shown to be effective pre-catalysts for producing polylactide from rac-lactide (Kwon et al., 2015).
Anticancer Activity : Palladium(II) and Platinum(II) complexes based on pyrrole Schiff bases, including (phenyl)methanamine and related structures, have been synthesized and demonstrated notable anticancer activity (Mbugua et al., 2020).
Prodrug Carriers : Oxidized cellulose has been examined as a prodrug carrier for amine drugs, with studies including derivatives of cyclohexylamine (Zhu et al., 2001).
Safety and Hazards
The safety information for “(2,2-Difluorocyclohexyl)methanamine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
(2,2-difluorocyclohexyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)4-2-1-3-6(7)5-10;/h6H,1-5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYLHKNEFAMPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluorocyclohexyl)methanamine hydrochloride | |
CAS RN |
1780923-10-5 |
Source


|
| Record name | (2,2-difluorocyclohexyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)
![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2489729.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2489730.png)
![1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2489732.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2489733.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5-methyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B2489736.png)
